3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole
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Overview
Description
3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a trifluoromethyl group and a methylsulfonyl group, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Addition of the methylsulfonyl group: This can be done using methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions could target the pyrazole ring or the trifluoromethyl group.
Substitution: The aromatic ring and the pyrazole ring can undergo various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group could enhance the compound’s ability to penetrate cell membranes, while the methylsulfonyl group might influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrazole: Lacks the methylsulfonyl group.
3-Methylsulfonylpyrazole: Lacks the trifluoromethyl group.
Other substituted pyrazoles: Various substitutions on the pyrazole ring.
Uniqueness
The combination of the trifluoromethyl and methylsulfonyl groups in 3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H9F3N2O2S |
---|---|
Molecular Weight |
290.26 g/mol |
IUPAC Name |
5-methylsulfonyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C11H9F3N2O2S/c1-19(17,18)10-9(6-15-16-10)7-2-4-8(5-3-7)11(12,13)14/h2-6H,1H3,(H,15,16) |
InChI Key |
KSKOPJGXOWQNSY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=NN1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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